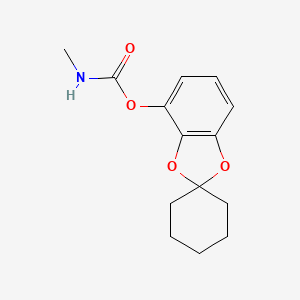
Spiro(1,3-benzodioxole-2,1'-cyclohexan)-4-ol, methylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Spiro(1,3-benzodioxole-2,1’-cyclohexan)-4-ol, methylcarbamate is a complex organic compound known for its unique spiro structure, which involves a 1,3-benzodioxole ring fused to a cyclohexane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Spiro(1,3-benzodioxole-2,1’-cyclohexan)-4-ol, methylcarbamate typically involves multiple steps. One common method includes the reaction of 1,3-benzodioxole with cyclohexanone under acidic conditions to form the spiro compound. This intermediate is then reacted with methyl isocyanate to introduce the methylcarbamate group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of Spiro(1,3-benzodioxole-2,1’-cyclohexan)-4-ol, methylcarbamate may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This includes the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Spiro(1,3-benzodioxole-2,1’-cyclohexan)-4-ol, methylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, where nucleophiles such as amines or thiols replace the methyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Amines, thiols, basic conditions, solvents like dichloromethane or ethanol.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Carbamate derivatives with different substituents.
Wissenschaftliche Forschungsanwendungen
Spiro(1,3-benzodioxole-2,1’-cyclohexan)-4-ol, methylcarbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, studying reaction mechanisms, and developing new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science for developing new polymers and coatings.
Wirkmechanismus
The mechanism of action of Spiro(1,3-benzodioxole-2,1’-cyclohexan)-4-ol, methylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by mimicking or blocking natural ligands. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Spiro(1,3-benzodioxole-2,1’-cyclohexan)-5-amine
- Spiro(1,3-benzodioxole-2,1’-cyclohexane)
- Spiro(1,3-benzodioxole-2,1’-cyclohexan)-4-ol
Uniqueness
Spiro(1,3-benzodioxole-2,1’-cyclohexan)-4-ol, methylcarbamate is unique due to its specific spiro structure and the presence of the methylcarbamate group. This combination imparts distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, which can be leveraged in research and industrial processes.
Eigenschaften
CAS-Nummer |
22791-18-0 |
|---|---|
Molekularformel |
C14H17NO4 |
Molekulargewicht |
263.29 g/mol |
IUPAC-Name |
spiro[1,3-benzodioxole-2,1'-cyclohexane]-4-yl N-methylcarbamate |
InChI |
InChI=1S/C14H17NO4/c1-15-13(16)17-10-6-5-7-11-12(10)19-14(18-11)8-3-2-4-9-14/h5-7H,2-4,8-9H2,1H3,(H,15,16) |
InChI-Schlüssel |
IYYOBPXUABEUJR-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=O)OC1=CC=CC2=C1OC3(O2)CCCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


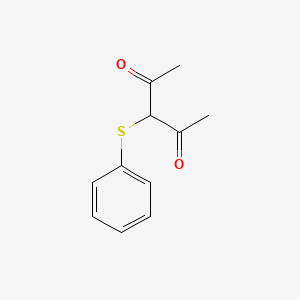
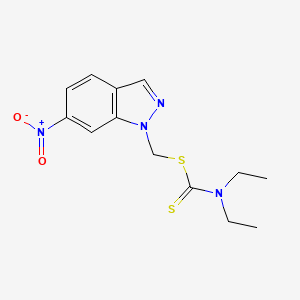
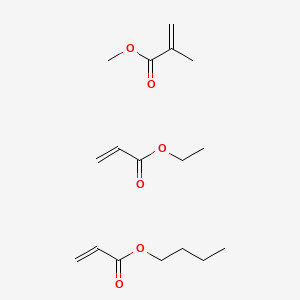
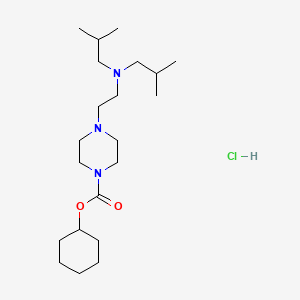

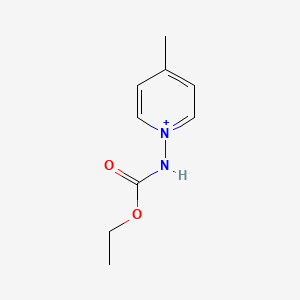
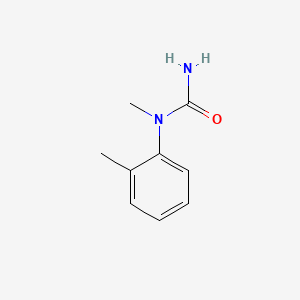


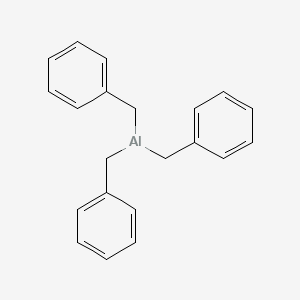
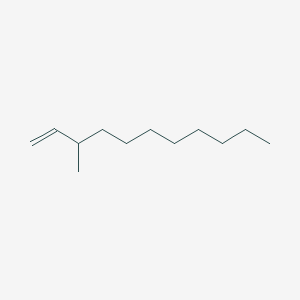
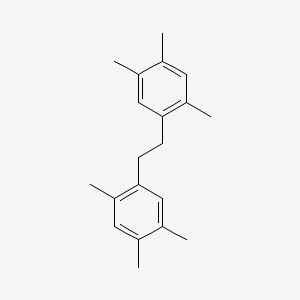

![2-[(Phenylacetyl)amino]prop-2-enoic acid](/img/structure/B14704790.png)
